molecular formula C23H22F3N3O2 B2611353 1-(8-((3-(Trifluoromethyl)benzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide CAS No. 921554-48-5

1-(8-((3-(Trifluoromethyl)benzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide

Cat. No.: B2611353
CAS No.: 921554-48-5
M. Wt: 429.443
InChI Key: BCPGHWRFZYRRPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a quinoline core substituted at the 8-position with a benzyloxy group bearing a trifluoromethyl (-CF₃) moiety at the 3-position of the benzyl ring. The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound a candidate for targeting hydrophobic binding pockets in enzymes or receptors .

Properties

IUPAC Name

1-[8-[[3-(trifluoromethyl)phenyl]methoxy]quinolin-2-yl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22F3N3O2/c24-23(25,26)18-5-1-3-15(13-18)14-31-19-6-2-4-16-7-8-20(28-21(16)19)29-11-9-17(10-12-29)22(27)30/h1-8,13,17H,9-12,14H2,(H2,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCPGHWRFZYRRPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2=NC3=C(C=CC=C3OCC4=CC(=CC=C4)C(F)(F)F)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(8-((3-(Trifluoromethyl)benzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the quinoline core. This can be achieved through various methods, such as the Skraup synthesis or the Friedländer synthesis. The piperidine ring is then introduced through a nucleophilic substitution reaction. The trifluoromethyl group is often added via a trifluoromethylation reaction using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions

1-(8-((3-(Trifluoromethyl)benzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline core can yield quinoline N-oxide, while reduction of the nitro group can yield an amine .

Scientific Research Applications

Antimicrobial Properties

Research has demonstrated that derivatives of quinoline, particularly those with trifluoromethyl substitutions, exhibit notable antimicrobial activity against various pathogens. For example:

  • A study highlighted that certain synthesized quinoline derivatives showed effective inhibition against Mycobacterium smegmatis and Pseudomonas aeruginosa, with minimal inhibitory concentrations (MIC) as low as 6.25 µg/ml .
  • The presence of electron-withdrawing groups like trifluoromethyl at specific positions on the quinoline ring significantly enhances the antibacterial efficacy .

Anticancer Activity

The anticancer potential of quinoline derivatives has been extensively studied. For instance:

  • Compounds similar to 1-(8-((3-(Trifluoromethyl)benzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide have shown selective cytotoxicity against cancer cell lines such as HCT-116 and MCF-7, with IC50 values ranging from 1.9 to 7.52 μg/mL .
  • The mechanism of action is believed to involve the targeting of specific cellular pathways associated with cancer proliferation and survival, making these compounds potential candidates for further development in cancer therapy .

Study on Antimicrobial Activity

A comprehensive study evaluated several quinoline derivatives for their antimicrobial properties against a range of bacteria and fungi. The findings revealed:

  • Significant Activity : Compounds demonstrated broad-spectrum activity, particularly against Gram-negative bacteria.
  • Structure-Activity Relationship (SAR) : The introduction of various substituents on the quinoline scaffold influenced the degree of antimicrobial activity, suggesting that careful modification could lead to more potent agents .

Study on Anticancer Efficacy

In another study focusing on anticancer activity:

  • Targeted Therapy : Quinoline derivatives were tested for their ability to induce apoptosis in cancer cells. Results indicated that certain modifications led to enhanced selectivity towards cancerous cells while sparing normal cells .
  • Mechanistic Insights : Investigations into the cellular mechanisms revealed that these compounds may interfere with key signaling pathways involved in tumor growth and metastasis .

Mechanism of Action

The mechanism of action of 1-(8-((3-(Trifluoromethyl)benzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, while the piperidine ring can interact with various enzymes. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes .

Comparison with Similar Compounds

Piperidine-Benzamide Derivatives ()

Compounds 8a , 8b , and 8c share the piperidine-4-carboxamide scaffold but differ in benzamide substituents:

  • 8a : 3-(Trifluoromethyl)benzamide (64.2% yield).
  • 8b : 3-Fluoro-4-(trifluoromethyl)benzamide (35.2% yield).
  • 8c : 4-Chloro-2-methoxybenzamide (65.2% yield).

Key Observations :

  • Yield Trends : The lower yield of 8b vs. 8a /8c suggests steric or electronic challenges from the 3-fluoro substituent during synthesis.
  • Substituent Effects : The trifluoromethyl group in 8a and 8b may enhance binding to hydrophobic targets, while the methoxy group in 8c could improve solubility.

Benzodiazol-2-one Derivatives ()

Compound 43 (4-(4-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(4-chlorophenyl)piperidine-1-carboxamide) replaces the quinoline core with a benzodiazol-2-one ring. The LCMS [M+H]⁺ at 449.1 indicates a molecular weight distinct from the target compound.

Tosyl-Quinoline-Piperidine Derivatives ()

Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate features a tosyl group (p-toluenesulfonyl) on the quinoline core. The ester group (vs. X-ray diffraction studies of this compound highlight planar quinoline-tosyl interactions, which may contrast with the non-planar benzyloxy group in the target compound .

Dihydroquinoline Carboxamides ()

Derivatives like N-(4-Oxo-1-pentyl-1,4-dihydroquinolin-3-yl)-aryl-carboxamide (38–40) utilize a dihydroquinoline core. The pentyl chain at N1 may increase lipophilicity but reduce metabolic stability compared to the target compound’s benzyloxy group .

Soluble Epoxide Hydrolase (sEH) Inhibitors ()

CHEMBL2392714 (1-[4-methyl-6-(methylamino)-1,3,5-triazin-2-yl]-N-[2-(trifluoromethyl)benzyl]piperidine-4-carboxamide) shares the trifluoromethyl-benzyl and piperidine-carboxamide motifs. As a known sEH inhibitor, this suggests the target compound may also target sEH, though docking studies are required for confirmation .

Biological Activity

1-(8-((3-(Trifluoromethyl)benzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide, a compound characterized by its complex structure, has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound involves multiple steps, typically starting from quinoline derivatives and employing various organic chemistry techniques such as coupling reactions and functional group modifications. The trifluoromethyl group enhances lipophilicity and metabolic stability, which are crucial for drug development.

Biological Activity

Anticonvulsant Activity
Research indicates that quinoline derivatives exhibit significant anticonvulsant properties. For example, compounds related to the quinoline structure have been tested in maximal electroshock seizure models, demonstrating efficacy in seizure reduction . The presence of the piperidine moiety is essential for enhancing anticonvulsant activity.

Chemokine Receptor Antagonism
Compounds with similar structural frameworks have shown potent antagonistic effects on chemokine receptors, particularly CCR3. These interactions can inhibit eosinophil chemotaxis, which is beneficial in treating allergic responses and asthma . The incorporation of the benzyl group contributes to this activity by enhancing receptor binding affinity.

Antibacterial Properties
Quinoline derivatives have also been evaluated for their antibacterial activity against strains such as MRSA. The compound's mechanism involves disrupting bacterial cell wall synthesis, showcasing a minimum inhibitory concentration (MIC) that is competitive with established antibiotics .

Structure-Activity Relationship (SAR)

The SAR studies provide insights into how modifications to the compound's structure affect its biological activity. Key findings include:

  • Trifluoromethyl Group : Enhances potency against various targets by increasing hydrophobic interactions.
  • Piperidine Ring : Essential for maintaining the biological activity, particularly in receptor binding.
  • Benzyl Substitution : Modifications at this position can significantly alter pharmacokinetic properties and biological efficacy.

Case Studies

  • Anticonvulsant Screening
    In a study evaluating multiple quinoline derivatives, one analog demonstrated a 50% reduction in seizure incidence compared to controls. This highlights the potential of structurally similar compounds in developing new anticonvulsants .
  • Chemokine Receptor Studies
    A series of piperidine derivatives were tested for CCR3 antagonism, revealing that modifications to the benzyl group could enhance receptor selectivity and potency. Compounds exhibiting low nanomolar activity were identified as promising candidates for further development .
  • Antibacterial Evaluation
    A recent study reported that a related quinoline derivative exhibited an MIC of 1.5 μg/mL against MRSA, underscoring the potential of these compounds as novel antibacterial agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.